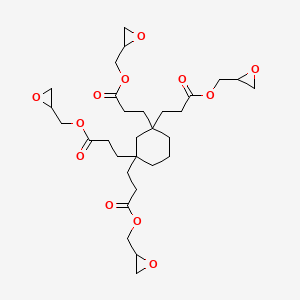
5-(o-Isocyanatobenzyl)-6-methyl-m-phenylene diisocyanate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(o-Isocyanatobenzyl)-6-methyl-m-phenylene diisocyanate: is a chemical compound belonging to the class of diisocyanates. Diisocyanates are widely used in the production of polyurethanes, which are essential materials in various industries, including automotive, construction, and textiles. This compound is characterized by the presence of multiple isocyanate groups, which are highly reactive and can form strong bonds with other molecules.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(o-Isocyanatobenzyl)-6-methyl-m-phenylene diisocyanate typically involves the reaction of appropriate aromatic amines with phosgene. The reaction is carried out under controlled conditions to ensure the formation of the desired diisocyanate. The process may involve multiple steps, including the preparation of intermediate compounds and their subsequent conversion to the final product.
Industrial Production Methods: In industrial settings, the production of this compound is often carried out in large-scale reactors equipped with advanced control systems. The process involves the use of high-purity raw materials and stringent quality control measures to ensure the consistency and purity of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve maximum yield and efficiency.
化学反応の分析
Types of Reactions: 5-(o-Isocyanatobenzyl)-6-methyl-m-phenylene diisocyanate undergoes various chemical reactions, including:
Addition Reactions: The isocyanate groups can react with compounds containing active hydrogen atoms, such as alcohols, amines, and water, to form urethanes, ureas, and carbamic acids, respectively.
Polymerization Reactions: The compound can undergo polymerization reactions to form polyurethanes, which are widely used in the production of foams, elastomers, and coatings.
Common Reagents and Conditions:
Alcohols: React with isocyanates to form urethanes under mild conditions.
Amines: React with isocyanates to form ureas, often requiring catalysts to enhance the reaction rate.
Water: Reacts with isocyanates to form carbamic acids, which can further decompose to form amines and carbon dioxide.
Major Products Formed:
Urethanes: Formed from the reaction with alcohols.
Ureas: Formed from the reaction with amines.
Carbamic Acids: Formed from the reaction with water, which can further decompose.
科学的研究の応用
Chemistry: 5-(o-Isocyanatobenzyl)-6-methyl-m-phenylene diisocyanate is used in the synthesis of various polyurethane materials, which are essential in the production of adhesives, sealants, and elastomers. These materials exhibit excellent mechanical properties and chemical resistance.
Biology and Medicine: In biomedical research, this compound is used in the development of biocompatible polyurethane-based materials for medical devices, such as catheters, implants, and wound dressings. These materials offer advantages such as flexibility, durability, and biocompatibility.
Industry: The compound is widely used in the production of polyurethane foams, which are employed in insulation, cushioning, and packaging applications. The foams provide excellent thermal insulation, sound absorption, and impact resistance.
作用機序
The mechanism of action of 5-(o-Isocyanatobenzyl)-6-methyl-m-phenylene diisocyanate involves the reactivity of its isocyanate groups. These groups can form covalent bonds with nucleophilic sites on other molecules, such as hydroxyl or amino groups. This reactivity underlies the formation of polyurethane networks, where the isocyanate groups react with polyols to form urethane linkages. The resulting polymer network imparts the desired mechanical and chemical properties to the final material.
類似化合物との比較
4,4’-Methylenediphenyl diisocyanate (MDI): A widely used diisocyanate in the production of polyurethanes. It has similar reactivity but differs in its molecular structure.
Toluene diisocyanate (TDI): Another commonly used diisocyanate with different structural features and reactivity profiles.
Uniqueness: 5-(o-Isocyanatobenzyl)-6-methyl-m-phenylene diisocyanate is unique due to its specific molecular structure, which imparts distinct reactivity and properties to the resulting polyurethane materials. Its ability to form strong covalent bonds with various nucleophiles makes it a valuable compound in the synthesis of high-performance polyurethane products.
特性
CAS番号 |
94166-84-4 |
|---|---|
分子式 |
C17H11N3O3 |
分子量 |
305.29 g/mol |
IUPAC名 |
1,5-diisocyanato-3-[(2-isocyanatophenyl)methyl]-2-methylbenzene |
InChI |
InChI=1S/C17H11N3O3/c1-12-14(6-13-4-2-3-5-16(13)19-10-22)7-15(18-9-21)8-17(12)20-11-23/h2-5,7-8H,6H2,1H3 |
InChIキー |
NUPFKDQTOQCZOA-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1N=C=O)N=C=O)CC2=CC=CC=C2N=C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


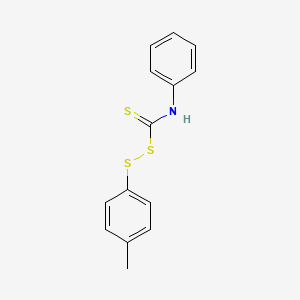


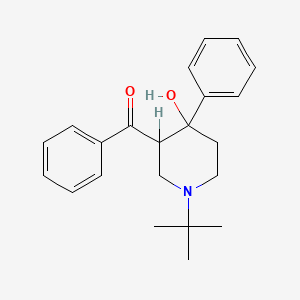
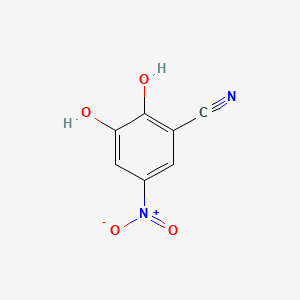
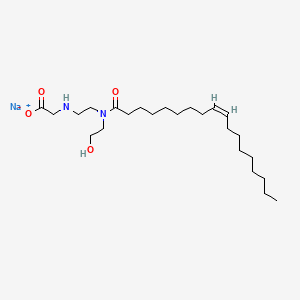

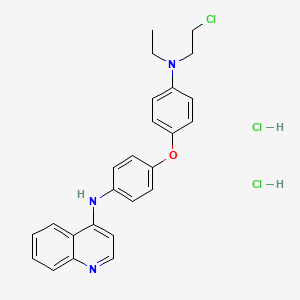
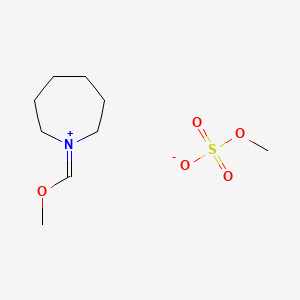
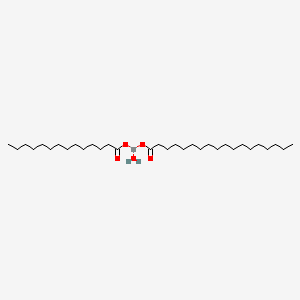


![8-Tert-butyl-2,3-dimethyl-1,4-dioxaspiro[4.5]decane](/img/structure/B12677082.png)
